Rifamycin, 3-((1-piperidinylimino)methyl)-

Description

Contextualizing Rifamycin (B1679328), 3-((1-piperidinylimino)methyl)- within the Ansamycin (B12435341) Antibiotic Class

Rifamycin, 3-((1-piperidinylimino)methyl)- is a semi-synthetic derivative belonging to the rifamycin family, a subclass of the larger ansamycin group of antibiotics. nih.gov The ansamycins are characterized by a unique molecular structure consisting of an aromatic moiety bridged by a long aliphatic chain. caymanchem.com The parent rifamycins (B7979662) are naturally produced by the bacterium Amycolatopsis mediterranei. monash.edu These compounds exert their antibacterial effect by inhibiting the DNA-dependent RNA polymerase in prokaryotic cells, a mechanism of action that is distinct from many other antibiotic classes. scispace.com

The specific compound, Rifamycin, 3-((1-piperidinylimino)methyl)-, is a modification of Rifamycin SV at the 3-position. This position has been a focal point for synthetic modifications aimed at improving the pharmacological properties of the parent compound. The well-known anti-tuberculosis drug, Rifampicin (B610482), for instance, is a 3-substituted derivative, specifically 3-(4-methyl-1-piperazinyl)-iminomethyl-rifamycin SV. ucl.ac.ukgoogle.com The structural distinction of the title compound lies in the replacement of the 4-methyl-piperazinyl group of Rifampicin with a piperidinyl moiety.

Academic Significance of Novel Rifamycin Derivatives in Antimicrobial Discovery

The academic and clinical importance of novel rifamycin derivatives cannot be overstated, particularly in the context of treating mycobacterial infections like tuberculosis (TB). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has rendered some of the frontline treatments, including rifampicin, less effective. This has spurred intensive research into creating new derivatives that can overcome these resistance mechanisms. nih.gov

Modifications at the 3-position of the rifamycin core are a key strategy in this endeavor. Research has shown that altering the side chain at this position can restore or enhance activity against rifampicin-resistant strains. nih.gov For example, certain novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives have demonstrated activity against rifampicin-resistant M. tuberculosis strains carrying specific mutations in the rpoB gene, which is the target of rifamycins. nih.gov While specific data for Rifamycin, 3-((1-piperidinylimino)methyl)- is limited in publicly accessible research, the exploration of such analogues is a testament to the ongoing efforts to expand the anti-mycobacterial arsenal. The synthesis of new derivatives with varied side chains allows for the investigation of structure-activity relationships, providing crucial insights into the molecular interactions required to inhibit both wild-type and mutated RNA polymerase. nih.gov

Overview of Current Research Landscape on Rifamycin Chemical Space

The current research landscape concerning the rifamycin chemical space is vibrant and focused on overcoming the challenge of resistance. A significant portion of this research involves the synthesis and evaluation of new semi-synthetic derivatives. A common precursor for these syntheses is 3-formyl-rifamycin SV, an intermediate that allows for the introduction of various side chains at the 3-position. caymanchem.comgoogle.com The synthesis of 3-iminomethyl derivatives of rifamycin SV is a well-established chemical pathway, often involving the reaction of 3-formyl-rifamycin SV with corresponding amines or hydrazines. google.comgoogle.com

While a vast number of rifamycin derivatives have been synthesized and tested, the research focus tends to follow promising leads. For instance, derivatives like Rifabutin (B1679326) and Rifapentine (B610483) have been clinically developed and are used in specific therapeutic contexts. scispace.comnano-ntp.comjohnshopkins.edunih.gov More recent research has explored derivatives with bulky side chains, such as 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV, which has shown potent activity against both susceptible and some rifampicin-resistant strains of M. tuberculosis, as well as against Mycobacterium avium complex (MAC). nih.gov These studies highlight the potential for novel 3-substituted rifamycins to exhibit improved antimicrobial profiles.

The investigation into compounds like Rifamycin, 3-((1-piperidinylimino)methyl)- falls within this broader exploratory framework. Although it may not be as widely studied as its close analogue, Rifampicin, its synthesis and potential evaluation are part of the systematic probing of the rifamycin chemical space to identify candidates with superior efficacy, better tolerability, and activity against resistant pathogens.

Detailed Research Findings

While specific research data for Rifamycin, 3-((1-piperidinylimino)methyl)- is not extensively available in the reviewed literature, the following table presents findings for a closely related and well-studied 3-substituted rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9), to illustrate the potential of such modifications.

Table 1: In Vitro Activity of a Novel 3-Substituted Rifamycin Derivative (T9) Against Mycobacterium tuberculosis Data presented is for 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) as a representative of novel 3-substituted rifamycins. nih.gov

| Bacterial Strain | Compound | MIC90 (μg/mL) |

| M. tuberculosis (RIF-susceptible) | T9 | ≤ 0.25 |

| M. tuberculosis (RIF-susceptible) | Rifampicin | ≤ 0.5 |

| M. tuberculosis (RIF-resistant) | T9 | Lower than RIF |

| Mycobacterium avium complex (MAC) | T9 | ≤ 0.125 |

| Mycobacterium avium complex (MAC) | Rifampicin | ≤ 2.0 |

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.

Properties

CAS No. |

13292-40-5 |

|---|---|

Molecular Formula |

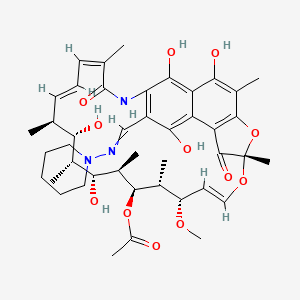

C43H57N3O12 |

Molecular Weight |

807.9 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-(piperidin-1-yliminomethyl)-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C43H57N3O12/c1-21-14-13-15-22(2)42(54)45-33-28(20-44-46-17-11-10-12-18-46)37(51)30-31(38(33)52)36(50)26(6)40-32(30)41(53)43(8,58-40)56-19-16-29(55-9)23(3)39(57-27(7)47)25(5)35(49)24(4)34(21)48/h13-16,19-21,23-25,29,34-35,39,48-52H,10-12,17-18H2,1-9H3,(H,45,54)/b14-13+,19-16+,22-15-,44-20?/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 |

InChI Key |

AUAQTSZMQWNWJC-NORBLWHMSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCCCC5)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCCCC5)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Rifamycin, 3 1 Piperidinylimino Methyl

Biosynthetic Origins of the Rifamycin (B1679328) Core Structure

The rifamycins (B7979662) are a family of ansamycin (B12435341) antibiotics characterized by a naphthoquinone or naphthohydroquinone chromophore spanned by an aliphatic ansa chain. The foundational molecule for many semi-synthetic derivatives is produced through fermentation by specific strains of bacteria.

Role of Amycolatopsis rifamycinica in Precursor Production

The natural production of the rifamycin core structure is primarily attributed to the bacterium Amycolatopsis rifamycinica, also known in the scientific literature as Amycolatopsis mediterranei. google.comnih.gov This soil actinobacterium is responsible for the biosynthesis of rifamycin B, a key precursor for the production of various clinically and synthetically important rifamycin derivatives. mdpi.comnih.gov Studies have focused on optimizing the fermentation conditions of A. mediterranei to maximize the yield of rifamycin SV, another crucial starting material for semi-synthesis. researchgate.net The bacterium synthesizes the antibiotic through a complex metabolic pathway, assembling it from simple precursor units. mdpi.com

Polyketide Synthase Pathways in Rifamycin Biosynthesis

The biosynthesis of the rifamycin ansa chain is a classic example of a Type I polyketide synthase (PKS) pathway. documentsdelivered.comucl.ac.ukresearchgate.net This intricate enzymatic machinery constructs the polyketide backbone through the sequential condensation of small carboxylic acid units. The process is initiated with an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). google.commdpi.comdocumentsdelivered.com The rifamycin PKS then catalyzes the addition of two acetate (B1210297) and eight propionate (B1217596) units to extend the ansa chain. google.com

The genetic basis for this biosynthetic marvel is a large gene cluster, often referred to as the 'rif' cluster, which has been cloned and sequenced from A. mediterranei. documentsdelivered.comresearchgate.net This cluster contains the genes encoding the modular Type I PKS, as well as the enzymes responsible for the synthesis of the AHBA starter unit and for subsequent modifications of the polyketide chain. mdpi.comdocumentsdelivered.com The modular nature of the rifamycin PKS, with each module responsible for a specific elongation and modification step, has been a subject of extensive research. researchgate.net The initial macrocyclic product released from the PKS is believed tobe proansamycin X, which then undergoes a series of post-PKS modifications, including oxidations and rearrangements, to yield rifamycin B and other naturally occurring rifamycins. mdpi.comucl.ac.uknih.gov

| Gene(s) | Proposed Function | Reference |

|---|---|---|

| rifA-rifE | Encode the modular Type I polyketide synthase (PKS) responsible for ansa chain assembly. | ucl.ac.uk |

| rifG-rifN | Involved in the biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. | google.com |

| rifF | Encodes an amide synthase that catalyzes the release of the completed polyketide chain as a macrocyclic lactam. | ucl.ac.uk |

| rifK | Encodes AHBA synthase, a key enzyme in the starter unit production. | documentsdelivered.com |

Semi-synthetic Approaches to 3-Substituted Rifamycins

While nature provides the core rifamycin structure, chemical synthesis is employed to create derivatives with modified properties. The C3 position of the naphthoquinone ring is a common site for chemical modification, leading to a wide array of analogues.

Chemical Transformations from Rifamycin SV Precursors

Rifamycin SV is a readily available and commonly used starting material for the synthesis of 3-substituted derivatives. researchgate.netnih.gov A key intermediate in the synthesis of many C3-modified rifamycins is 3-formylrifamycin SV. This intermediate is typically prepared from rifamycin S, which in turn can be obtained by the oxidation of rifamycin SV. The introduction of a formyl group at the C3 position provides a reactive handle for further chemical elaboration.

Strategies for Iminomethyl Moiety Formation at the C3 Position

The formation of an iminomethyl moiety at the C3 position is a well-established strategy for derivatizing the rifamycin core. This is typically achieved through the condensation reaction of 3-formylrifamycin SV with a primary amine. The reaction results in the formation of a Schiff base, also known as an imine, linking the substituent to the rifamycin scaffold via a carbon-nitrogen double bond. A variety of primary amines have been utilized in this reaction to generate diverse libraries of rifamycin derivatives for structure-activity relationship studies.

Introduction of the Piperidinyl Group via Iminomethyl Linkage

The synthesis of the specific compound, Rifamycin, 3-((1-piperidinylimino)methyl)-, involves the reaction of 3-formylrifamycin SV with 1-aminopiperidine (B145804). In this reaction, the primary amino group of 1-aminopiperidine nucleophilically attacks the carbonyl carbon of the formyl group on the rifamycin SV core. This is followed by the elimination of a water molecule to form the stable iminomethyl linkage.

The general procedure for synthesizing 3-iminomethyl derivatives of rifamycin SV often involves dissolving 3-formylrifamycin SV in a suitable organic solvent, such as chloroform (B151607) or tetrahydrofuran, and then adding the primary amine. google.com The reaction can be carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the desired product can be isolated and purified using standard chromatographic methods. While a specific protocol for the synthesis of Rifamycin, 3-((1-piperidinylimino)methyl)- is not widely published, its synthesis would follow these established principles of imine formation from an aldehyde and a primary amine.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation | Reference |

|---|---|---|---|---|---|

| 1 | Rifamycin SV | Oxidizing agent (e.g., manganese dioxide) | Rifamycin S | Oxidation of hydroquinone (B1673460) to quinone | nih.gov |

| 2 | Rifamycin S | Reagents for formylation | 3-Formylrifamycin SV | Introduction of a formyl group at C3 | |

| 3 | 3-Formylrifamycin SV | 1-Aminopiperidine | Rifamycin, 3-((1-piperidinylimino)methyl)- | Condensation reaction to form an imine (Schiff base) | google.com |

Total Synthesis Strategies for Complex Rifamycin Analogs

The total synthesis of complex rifamycin analogs, including derivatives like Rifamycin, 3-((1-piperidinylimino)methyl)-, presents a formidable challenge in organic chemistry due to the intricate stereochemistry and the macrocyclic structure of the ansa-chain. While semi-synthesis starting from naturally produced rifamycin precursors like rifamycin B or rifamycin SV is the most common approach for creating new analogs, researchers have explored various strategies that lay the groundwork for a potential total synthesis. acs.org These strategies often involve the convergence of advanced organic synthesis techniques with biosynthetic approaches.

One of the key challenges in the total synthesis of rifamycins is the construction of the polyketide backbone. nih.gov This has been addressed through genetic manipulation of the rifamycin polyketide synthase (PKS) gene cluster in the producing organism, Amycolatopsis mediterranei S699. nih.govfrontiersin.org By replacing specific acyltransferase (AT) domains within the PKS, researchers can incorporate different extender units into the growing polyketide chain. For instance, replacing the AT domain of module 6, which normally incorporates methylmalonyl-CoA, with an AT domain that recognizes malonyl-CoA has led to the production of 24-desmethylrifamycin B. nih.gov This combinatorial biosynthesis approach allows for the creation of novel rifamycin backbones that can then be further modified chemically. frontiersin.org

Another critical aspect is the strategic modification of the ansa-chain to overcome challenges like antibiotic resistance. A structure-based design approach has been employed to rationally redesign rifamycins. nih.govresearchgate.net This involves protecting certain functional groups, such as the C21,23-diol, to allow for selective chemical modifications at other positions, like C25. nih.gov For example, rifabutin (B1679326) has been used as a template where the C21,23-diol is protected as an acetonide, enabling the synthesis of a series of C-25 substituted analogs with varied alkyl, aryl, and heteroaryl esters. nih.gov Such modifications have been shown to block the ADP-ribosylation mechanism of resistance in bacteria like Mycobacterium abscessus. nih.govoup.com

The synthesis of the 3-((1-piperidinylimino)methyl)- side chain itself typically starts from 3-formylrifamycin SV. google.comgoogle.com The formation of the imine linkage is a well-established chemical transformation. For instance, the synthesis of the related compound, rifampicin (B610482), involves the reaction of 3-formylrifamycin SV with 1-amino-4-methylpiperazine. google.com A similar condensation reaction would be expected for the synthesis of Rifamycin, 3-((1-piperidinylimino)methyl)-.

A hypothetical retrosynthetic analysis for a complex rifamycin analog would disconnect the molecule into the ansa-chain and the aromatic chromophore. The synthesis of the ansa-chain would likely involve asymmetric aldol (B89426) reactions, allylation/crotylation reactions, and other stereoselective methods to install the numerous chiral centers. Macrolactamization would then be a key step to close the macrocycle. The aromatic core, 3-amino-5-hydroxybenzoic acid (AHBA), is a biosynthetic precursor that could also be synthesized chemically. acs.org

While a complete de novo total synthesis of a complex rifamycin analog remains a largely academic endeavor, the combination of biosynthetic engineering to create novel backbones and subsequent chemical derivatization represents the most powerful and practical strategy for accessing new and potent rifamycin antibiotics. nih.govfrontiersin.org

Isotopic Labeling Techniques for Mechanistic and Analytical Studies of Rifamycin, 3-((1-piperidinylimino)methyl)-

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and aid in quantitative analysis. wikipedia.org For a complex molecule like Rifamycin, 3-((1-piperidinylimino)methyl)-, isotopic labeling can be employed at various stages, from studying its biosynthesis to understanding its mechanism of action and resistance.

In biosynthetic studies of rifamycins, precursors labeled with stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) are fed to the producing organism, Amycolatopsis mediterranei. acs.org The pattern of isotope incorporation into the final rifamycin product can then be analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to delineate the biosynthetic pathway. wikipedia.org For example, feeding experiments with isotopically labeled precursors have confirmed that the rifamycin backbone is assembled from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit and several acetate and propionate extender units. acs.org

For mechanistic studies of the semi-synthetic derivative, Rifamycin, 3-((1-piperidinylimino)methyl)-, specific atoms can be replaced with their isotopes. For instance, to study the mechanism of action, which involves the inhibition of bacterial DNA-dependent RNA polymerase, one could synthesize the molecule with ¹³C or ¹⁵N labels in the piperidinylimino side chain. google.com This would allow for detailed NMR studies of the drug-target interaction, potentially revealing key binding interactions and conformational changes upon binding.

Isotopic labeling is also invaluable for understanding mechanisms of drug resistance. For example, a major resistance mechanism against rifamycins in some bacteria is ADP-ribosylation of the ansa-chain. nih.govoup.com To study this process in detail, one could use a rifamycin analog labeled with a stable isotope near the site of modification. This would facilitate the use of mass spectrometry to identify and quantify the modified drug, providing insights into the kinetics and substrate specificity of the resistance enzyme.

Furthermore, deuterium (B1214612) labeling can be used in metabolic studies. By replacing specific hydrogen atoms with deuterium, the sites of metabolic oxidation by cytochrome P450 enzymes can be identified. This is crucial for understanding the pharmacokinetic properties of the drug and for designing analogs with improved metabolic stability.

The synthesis of isotopically labeled Rifamycin, 3-((1-piperidinylimino)methyl)- would involve using a labeled precursor in the final synthetic steps. For example, a ¹³C- or ¹⁵N-labeled 1-aminopiperidine could be used in the condensation reaction with 3-formylrifamycin SV to introduce the label into the side chain. Alternatively, for labeling the rifamycin core, one would need to perform the semi-synthesis starting from an isotopically labeled rifamycin SV, which would have been produced biosynthetically using labeled feeds.

Interactive Data Table: Key Synthetic Intermediates and Labeling Precursors

| Compound/Intermediate | Role | Relevant Section |

| 3-Formylrifamycin SV | Key intermediate for side chain introduction | 2.3 |

| 1-Aminopiperidine | Precursor for the imine side chain | 2.4 |

| Rifamycin SV | Common starting material for semi-synthesis | 2.3 |

| 3-Amino-5-hydroxybenzoic acid (AHBA) | Biosynthetic starter unit of the rifamycin core | 2.3, 2.4 |

| Isotopically Labeled Precursors (e.g., ¹³C-acetate, ¹⁵N-amino acids) | Used in biosynthetic production of labeled rifamycin core | 2.4 |

| Deuterated Water (D₂O) | Used to study hydrogen-deuterium exchange reactions | 2.4 |

Molecular Mechanism of Action of Rifamycin, 3 1 Piperidinylimino Methyl

Fundamental Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP) Activity

The cornerstone of the antibacterial activity of Rifamycin (B1679328), 3-((1-piperidinylimino)methyl)- lies in its ability to selectively bind to and inactivate bacterial RNAP, the essential enzyme responsible for transcribing genetic information from DNA to RNA.

Structural Basis of Selective Binding to Prokaryotic RNAP β-Subunit

The selectivity of this rifamycin derivative for prokaryotic RNAP over its eukaryotic counterpart is a key feature of its clinical efficacy. This specificity is rooted in the structural differences between the bacterial and mammalian enzymes. The compound binds to a well-defined pocket on the β-subunit of the bacterial RNAP. This binding site is located deep within the DNA/RNA channel, in close proximity to the RNAP active center. The high affinity for the prokaryotic enzyme is a result of multiple points of contact between the rifamycin molecule and the amino acid residues of the β-subunit. In contrast, the analogous pocket in eukaryotic RNAP has a different conformation, which significantly reduces the binding affinity of the rifamycin derivative.

Steric-Occlusion Model for RNA Elongation Blockade Initiation

The binding of Rifamycin, 3-((1-piperidinylimino)methyl)- to the RNAP β-subunit does not prevent the initial steps of transcription, such as promoter recognition and the formation of the first phosphodiester bond. Instead, it acts as a physical barrier, sterically hindering the elongation of the nascent RNA chain. This is known as the steric-occlusion model. Once the growing RNA transcript reaches a length of two to three nucleotides, it clashes with the bound rifamycin molecule. This physical obstruction prevents further extension of the RNA chain, effectively halting transcription and, consequently, protein synthesis, leading to bacterial cell death.

Elucidation of Specific Amino Acid Residue Interactions within the RNAP Binding Pocket

X-ray crystallography studies of rifampicin-RNAP complexes have provided a detailed map of the interactions within the binding pocket. These interactions are crucial for the stable binding of the antibiotic. Key amino acid residues in the E. coli RNAP β-subunit that interact with rifampicin (B610482) include Gln513, Phe514, Asp516, His526, Pro564, and Ser531. These interactions primarily involve hydrogen bonds and hydrophobic interactions.

| Amino Acid Residue (E. coli RNAP β-Subunit) | Type of Interaction with Rifampicin | Role in Binding |

|---|---|---|

| Gln513 | Hydrogen Bond | Positions the ansa chain of the rifamycin. |

| Phe514 | Hydrophobic Interaction | Contributes to the stability of the complex. |

| Asp516 | Hydrogen Bond | Crucial for anchoring the antibiotic in the pocket. |

| His526 | Hydrogen Bond | Interacts with the ansa chain. |

| Pro564 | Hydrophobic Interaction | Stabilizes the conformation of the binding pocket. |

| Ser531 | Hydrogen Bond | Forms a key interaction with the naphthoquinone core. |

Investigation of Alternative or Ancillary Biological Targets

While the primary mechanism of action is the inhibition of RNAP, research has explored other potential biological targets and effects of rifamycins (B7979662).

Interactions with Bacterial Siderophore Systems

Some studies have investigated the conjugation of rifamycins to siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms. This "Trojan horse" strategy aims to enhance the uptake of the antibiotic by hijacking the bacterium's own iron transport systems. While Rifamycin, 3-((1-piperidinylimino)methyl)- itself does not inherently target siderophore systems, synthetic conjugates have been developed to improve its penetration into certain bacteria, particularly Gram-negative species that have a less permeable outer membrane. These conjugates have shown enhanced antibacterial activity against otherwise resistant strains.

Exploration of Effects on Other Microbial Metabolic Pathways

Recent metabolomic studies on bacteria treated with rifampicin have revealed significant alterations in various metabolic pathways. These changes are likely downstream effects of transcription inhibition but may also point to secondary interactions. In Mycobacterium tuberculosis, rifampicin treatment has been shown to dysregulate several metabolic pathways, including:

Purine and Pyrimidine Metabolism: Inhibition of RNA synthesis directly impacts the pool of nucleotides.

Amino Acid Metabolism: Pathways involving arginine, phenylalanine, tyrosine, and tryptophan have been observed to be significantly altered.

Lipid Metabolism: Changes in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, have been noted.

Central Carbon Metabolism: Alterations in the tricarboxylic acid (TCA) cycle have been reported.

| Metabolic Pathway | Observed Effect of Rifampicin Treatment | Potential Consequence for the Bacterium |

|---|---|---|

| Purine and Pyrimidine Metabolism | Dysregulation of nucleotide pools. | Disruption of DNA and RNA synthesis. |

| Amino Acid Metabolism (e.g., Arginine, Tryptophan) | Significant alterations in metabolite levels. | Impaired protein synthesis and cellular functions. |

| Mycolic Acid Biosynthesis | Changes in lipid metabolism. | Compromised cell wall integrity. |

| Tricarboxylic Acid (TCA) Cycle | Alterations in central carbon metabolism. | Disruption of cellular energy production. |

Molecular Dynamics Simulations of Compound-Target Complex Stability

Extensive literature searches did not yield any specific studies on the molecular dynamics simulations of the complex formed between Rifamycin, 3-((1-piperidinylimino)methyl)- and its biological target. While computational analyses, including molecular dynamics simulations, are commonly employed to investigate the stability and interaction of drug-target complexes, no such data appears to be publicly available for this particular rifamycin derivative.

Research in this area for similar rifamycin compounds, such as rifampicin, has provided valuable insights into their mechanism of action and resistance. These studies typically involve assessing parameters like root-mean-square deviation (RMSD) to understand the conformational stability of the protein-ligand complex, root-mean-square fluctuation (RMSF) to identify the flexibility of individual amino acid residues, and hydrogen bond analysis to detail the specific interactions that stabilize the binding. Furthermore, binding free energy calculations are often performed to quantify the affinity between the compound and its target.

Mechanisms of Antimicrobial Resistance to Rifamycin, 3 1 Piperidinylimino Methyl

Target-Mediated Resistance: Mutations in the rpoB Gene

The most prevalent mechanism of resistance to rifamycins (B7979662) involves mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations lead to structural changes in the RNAP, reducing the binding affinity of the rifamycin (B1679328) antibiotic and thereby diminishing its inhibitory effect.

Identification and Characterization of Resistance-Determining Regions (RRDR)

A vast majority of mutations conferring resistance to rifamycins are located in a specific, highly conserved 81-base-pair region of the rpoB gene. nih.govnih.govfrontiersin.org This region is known as the Rifamycin Resistance-Determining Region (RRDR). nih.govfrontiersin.org In Mycobacterium tuberculosis, the RRDR corresponds to codons 426 to 452. nih.govnih.gov Mutations within this hotspot are responsible for approximately 90-95% of rifampin resistance in clinical isolates. frontiersin.orgnih.gov The RRDR is part of the rifamycin binding pocket in the RNAP, and alterations in its amino acid sequence can directly interfere with the drug-target interaction. While this is a well-established principle for the rifamycin class, specific studies characterizing the RRDR in relation to Rifamycin, 3-((1-piperidinylimino)methyl)- have not been identified in the reviewed literature.

Analysis of Specific rpoB Mutations (e.g., in Mycobacterium tuberculosis) Conferring Reduced Binding Affinity

Numerous specific mutations within the rpoB gene have been identified and correlated with varying levels of rifamycin resistance. In Mycobacterium tuberculosis, mutations at codons 531, 526, and 516 are the most frequently observed. nih.govfrontiersin.org For instance, substitutions like Ser450Leu (S450L, using E. coli numbering corresponding to S531L in M. tuberculosis), His445Asp (H445D), His445Tyr (H445Y), and His445Arg (H445R) are associated with high-level resistance to rifampin. nih.gov These mutations are believed to cause a conformational change in the RNAP β-subunit, which in turn reduces the binding affinity for the antibiotic. nih.gov

Some mutations can lead to cross-resistance to multiple rifamycins. For example, mutations in codons 531 and 526 of rpoB in M. tuberculosis have been shown to confer high-level resistance to rifampin, rifabutin (B1679326), rifapentine (B610483), and KRM-1648. nih.govnih.govnih.govasm.org Conversely, other mutations may result in resistance to some rifamycins but not others. A mutation at codon 516, for instance, can lead to high-level resistance to rifampin and rifapentine while the strain remains susceptible to rifabutin and KRM-1648. nih.govnih.govnih.govasm.org

The following table summarizes key rpoB mutations in M. tuberculosis and their general impact on rifamycin resistance. It is important to note that the specific effect of these mutations on the binding affinity of Rifamycin, 3-((1-piperidinylimino)methyl)- has not been specifically documented.

| Codon (M. tuberculosis) | Amino Acid Change | General Resistance Level to Rifampin |

| 531 | Ser → Leu | High |

| 526 | His → Asp/Tyr/Arg | High |

| 516 | Asp → Val | High |

| 511 | Leu → Pro | Variable |

| 522 | Ser → Leu | Variable |

Evolutionary Trajectories of RNAP Resistance Mutations

The development of resistance-conferring mutations in rpoB is often associated with a biological fitness cost to the bacterium. nih.govmdpi.comresearchgate.netnih.gov These mutations can impair the transcriptional efficiency of the RNA polymerase, leading to slower growth and reduced virulence in the absence of the antibiotic. mdpi.comresearchgate.netnih.gov The magnitude of this fitness cost can vary depending on the specific mutation. nih.govnih.gov

Drug Inactivation Mechanisms in Bacteria

A second major strategy employed by bacteria to resist rifamycins is the enzymatic modification and inactivation of the drug molecule. Several classes of enzymes capable of chemically altering rifamycins have been identified, primarily in environmental bacteria. nih.gov

Enzymatic Modification Pathways (e.g., ADP-ribosylation, Glucosylation)

Bacteria have evolved diverse enzymatic pathways to inactivate rifamycins by adding chemical moieties to the antibiotic structure. These modifications sterically hinder the binding of the drug to its RNAP target. nih.govnih.govresearchgate.net

ADP-ribosylation: This is a significant mechanism of rifamycin inactivation, catalyzed by ADP-ribosyltransferases (Arr). nih.govnih.govasm.orgasm.orgnih.govdigitellinc.comnih.gov These enzymes transfer an ADP-ribose group from NAD+ to the hydroxyl group at the C23 position of the rifamycin ansa chain. nih.govnih.gov This modification blocks the productive interaction of the antibiotic with the RNA polymerase. nih.govnih.govasm.org

Glucosylation: Rifamycin glycosyltransferases (Rgt) can inactivate rifamycins by attaching a glucose moiety to the C23 hydroxyl group. nih.govnih.govresearchgate.netasm.org Similar to ADP-ribosylation, this glycosylation prevents the antibiotic from binding to its target. nih.govresearchgate.netasm.org

Phosphorylation: Rifamycin phosphotransferases (Rph) have been identified, which inactivate rifamycins by transferring a phosphate (B84403) group to the C21 hydroxyl of the ansa bridge. nih.govnih.govpnas.org

While these enzymatic pathways are well-documented for rifampin and other rifamycins, specific studies confirming the inactivation of Rifamycin, 3-((1-piperidinylimino)methyl)- through these mechanisms are currently lacking.

Structural Biology of Rifamycin-Modifying Enzymes

The three-dimensional structures of several rifamycin-modifying enzymes have been determined, providing insights into their catalytic mechanisms and substrate specificity. The structure of an ADP-ribosyltransferase from Mycobacterium smegmatis in complex with rifampin has revealed how the enzyme recognizes and modifies the antibiotic. nih.gov This structural information is valuable for the rational design of new rifamycin derivatives that can evade enzymatic inactivation. nih.govnih.govnih.gov For instance, modifications at or near the site of enzymatic action, such as the C23 or C25 positions of the ansa chain, can create derivatives that are no longer substrates for these resistance enzymes. nih.govnih.govoup.com

Similarly, the crystal structure of a rifampin phosphotransferase from Listeria monocytogenes has elucidated the mechanism of phosphorylation and has shown that the R-group of rifampin points away from the binding pocket, explaining the broad substrate specificity of the enzyme for different rifamycins. nih.govpnas.org

Detailed structural biology studies specifically involving Rifamycin, 3-((1-piperidinylimino)methyl)- and these modifying enzymes have not been found in the reviewed scientific literature.

Role of Bacterial Efflux Pump Systems in Compound Resistance

Bacterial efflux pumps are membrane-bound protein complexes that actively transport a wide array of structurally diverse substrates, including antibiotics, from the bacterial cytoplasm or periplasm to the extracellular environment. nih.gov This action reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. nih.gov Efflux systems are a significant factor in both intrinsic and acquired antibiotic resistance in a broad range of pathogenic bacteria. nih.gov

The overexpression of efflux pumps is a recognized mechanism of resistance against numerous antimicrobial agents, and the rifamycin class of antibiotics is no exception. nih.govresearchgate.net While research specifically detailing the interaction of Rifamycin, 3-((1-piperidinylimino)methyl)- with bacterial efflux pumps is limited, the general principles governing rifamycin resistance are applicable. Efflux pumps can contribute to resistance to rifamycins in both Gram-positive and Gram-negative bacteria. researchgate.net In Gram-negative bacteria, multi-drug resistance efflux systems, such as the AcrAB-TolC complex in Escherichia coli, play a crucial role in extruding a variety of toxic compounds. nih.gov

The development of efflux pump inhibitors (EPIs) is an area of active research. nih.govnih.gov These molecules aim to block the action of efflux pumps, thereby restoring the efficacy of existing antibiotics. nih.gov By inhibiting these pumps, the intracellular accumulation of the antibiotic can be increased, making the bacteria more susceptible to the drug's action. nih.gov

Modulation of Bacterial Membrane Permeability and Compound Uptake

Rifamycins, including derivatives like rifampicin (B610482), are relatively large and complex molecules. mdpi.com Despite this, some rifamycins exhibit good bioavailability, indicating an efficient mechanism for membrane permeation. mdpi.com The interaction of rifamycins with the lipid bilayer is a key aspect of their uptake. Studies on rifampicin have shown that it establishes favorable interactions with membrane lipids, which facilitates its passage. mdpi.com The deep insertion of the bulky rifamycin molecule into the membrane can cause significant local perturbations, potentially altering the membrane's barrier properties and possibly facilitating its own translocation. mdpi.com

In Gram-negative bacteria, the outer membrane significantly restricts the influx of many antibiotics. nih.gov The permeation of antibiotics through this layer is often mediated by porin channels. nih.gov The physicochemical properties of the antibiotic, such as size, charge, and hydrophobicity, influence its ability to pass through these channels. nih.gov Consequently, any modulation of the outer membrane's structure or permeability can have a profound impact on the susceptibility of the bacterium to rifamycins. For instance, disruption of the outer membrane has been shown to dramatically increase the susceptibility of E. coli to rifampicin, highlighting the critical role of the membrane as a barrier to this class of antibiotics. nih.gov

Genetic and Molecular Basis of Intrinsic Resistance in Specific Pathogens (e.g., Mycobacterium abscessus)

Mycobacterium abscessus is an emerging pathogen known for its extensive intrinsic resistance to a wide range of antibiotics, including most rifamycins. swisstb.orgresearchgate.netfrontiersin.org This high level of innate resistance is not primarily due to target modification, which is a common resistance mechanism for rifamycins in other bacteria, but is instead mediated by a specific drug-inactivating enzyme. swisstb.orgnih.govbohrium.com

Research has identified a gene in M. abscessus, designated as MAB_0591, which encodes for a rifampicin ADP-ribosyltransferase (Arr_Mab). swisstb.orgfrontiersin.orgnih.govbohrium.com This enzyme is the major determinant of intrinsic rifamycin resistance in this pathogen. researchgate.netnih.gov The Arr_Mab enzyme inactivates rifamycins by catalyzing a process called ADP-ribosylation, where an ADP-ribose moiety is covalently attached to the antibiotic molecule. frontiersin.org This modification renders the rifamycin incapable of binding to its target, the bacterial DNA-dependent RNA polymerase (RNAP). researchgate.netwikipedia.org

The critical role of Arr_Mab has been demonstrated through genetic studies. The deletion of the arrMab gene (MAB_0591) in M. abscessus leads to a significant increase in susceptibility to several rifamycin derivatives. swisstb.orgfrontiersin.org This heightened susceptibility confirms that Arr_Mab is the primary mechanism of intrinsic resistance in this organism. nih.gov

The following table summarizes research findings on the effect of arrMab deletion on the Minimum Inhibitory Concentration (MIC) of various rifamycins against M. abscessus.

**Table 1: Effect of arrMab Deletion on Rifamycin Susceptibility in *Mycobacterium abscessus***

| Compound | Strain | MIC (µg/mL) | Fold Change in MIC |

|---|---|---|---|

| Rifampicin | M. abscessus WT | >128 | - |

| Rifampicin | M. abscessus ΔarrMab | 1 | >128 |

| Rifapentine | M. abscessus WT | >128 | - |

| Rifapentine | M. abscessus ΔarrMab | 1 | >128 |

| Rifabutin | M. abscessus WT | 32 | - |

| Rifabutin | M. abscessus ΔarrMab | 0.25 | 128 |

Data sourced from studies on M. abscessus ATCC 19977 and its corresponding deletion mutant. swisstb.orgfrontiersin.org

These findings underscore the potent and specific nature of this enzymatic resistance mechanism. While some modified rifamycins show increased activity against wild-type M. abscessus, they may still be subject to inactivation by Arr_Mab, indicating that overcoming this resistance mechanism is a significant challenge in the development of effective therapies against this pathogen. swisstb.orgnih.govbohrium.com

Advanced Analytical and Research Methodologies for Rifamycin, 3 1 Piperidinylimino Methyl

Structural Biology Techniques for Compound-Target Complex Analysis

Understanding the precise mechanism by which rifamycin (B1679328) derivatives inhibit bacterial transcription is anchored in high-resolution structural studies of the compound bound to its target, the bacterial RNA polymerase (RNAP).

X-ray crystallography has been instrumental in revealing the atomic-level details of the interaction between rifamycin-class antibiotics and bacterial RNAP. nih.gov Although a crystal structure for the specific title compound may not be publicly available, extensive research on closely related derivatives, such as Rifampicin (B610482) (Rifampin), provides a robust framework for understanding its binding mode. nih.govrcsb.org

Rifamycins (B7979662) target the β subunit of the bacterial RNAP, binding to a site located within the DNA:RNA channel, adjacent to the enzyme's active center. nih.govnih.gov This binding sterically blocks the path of the elongating RNA transcript once it reaches a length of two to three nucleotides, thereby halting transcription. rcsb.orgnih.gov

Crystallographic studies of RNAP-rifamycin complexes, for instance from Thermus aquaticus or Escherichia coli, have determined that the antibiotic makes numerous contacts with the protein. nih.govgoogle.com These interactions typically involve hydrogen bonds between the hydroxyl groups of the rifamycin ansa chain and polar residues in the RNAP binding pocket, as well as van der Waals contacts with hydrophobic residues. rcsb.org The determination of these complex structures at resolutions often better than 3.5 Å allows for a detailed analysis of the binding interface and provides a foundation for structure-based drug design. google.com Furthermore, crystallography has been pivotal in elucidating mechanisms of clinical resistance, revealing how specific mutations in the RNAP β subunit (the rpoB gene) alter the binding pocket to reduce the affinity for the antibiotic. nih.gov

Table 1: Key Findings from X-ray Crystallography of RNAP-Rifamycin Complexes

| Feature | Description | Reference |

|---|---|---|

| Target Enzyme | Bacterial DNA-dependent RNA Polymerase (RNAP) | nih.govnih.gov |

| Binding Site | A pocket on the RNAP β subunit (RpoB) within the DNA:RNA channel | nih.gov |

| Mechanism of Action | Steric hindrance of the elongating RNA chain beyond 2-3 nucleotides | rcsb.orgnih.gov |

| Key Interactions | Hydrogen bonds and van der Waals contacts with RNAP residues | rcsb.org |

| Resistance Mechanism | Mutations in the rpoB gene alter the binding pocket, reducing drug affinity | nih.govnih.gov |

For larger and more complex molecular assemblies that may be resistant to crystallization, cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative. While X-ray crystallography provides high-resolution snapshots of stable complexes, cryo-EM can capture the structures of dynamic and heterogeneous assemblies in a near-native state.

In the context of rifamycin resistance, cryo-EM has been used to determine the structures of large membrane protein complexes, such as the ATP-binding cassette (ABC) transporter Rv1217c-1218c from Mycobacterium tuberculosis. nih.gov This transporter is implicated in drug resistance through the active export of rifampicin. nih.gov Cryo-EM studies have revealed the transporter's architecture and conformational changes upon ATP binding, providing insights into the mechanism of drug efflux. nih.gov The rifampicin-bound structure identified a hydrophobic, periplasm-facing cavity responsible for substrate binding. nih.gov These findings illustrate the utility of cryo-EM in understanding resistance mechanisms that operate beyond the primary drug target.

High-Resolution Spectroscopic Characterization of the Compound

The precise chemical characterization of "Rifamycin, 3-((1-piperidinylimino)methyl)-" relies on a combination of high-resolution spectroscopic and chromatographic techniques to confirm its structure, assess its purity, and identify any related substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like rifamycin derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to assign all proton and carbon signals within the molecule. nih.govresearchgate.net

For rifamycin derivatives, ¹H NMR spectra provide detailed information about the ansa chain and the naphthoquinone core. researchgate.net For example, the chemical shifts and coupling constants of the methyl groups and vinyl protons are characteristic of the rifamycin scaffold. researchgate.net The configuration of stereogenic centers can be confirmed using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov In the case of "Rifamycin, 3-((1-piperidinylimino)methyl)-", NMR would be crucial for confirming the successful installation of the 3-((1-piperidinylimino)methyl) side chain by identifying the characteristic signals of the piperidine ring and the imine proton. Previously published ¹³C NMR data for related compounds like rifabutin (B1679326) have been corrected using modern 2D NMR techniques, highlighting the importance of thorough spectroscopic analysis. nih.gov

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound, thereby confirming its identity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental composition. Techniques like electrospray ionization (ESI) are commonly used for the analysis of rifamycins. researchgate.net

MS is also vital for assessing the purity of a compound by detecting trace impurities. When coupled with liquid chromatography (LC-MS), it can identify and quantify related substances, including synthetic precursors, side-products, and degradation products. mdpi.com For instance, MS has been used to identify degradation products of rifampicin, such as rifampicin quinone and 3-formyl-rifampicin. mdpi.com This capability is essential for stability studies and for ensuring the quality of the compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the separation and quantification of drugs and their metabolites in complex matrices. nih.govfrontiersin.orgnih.gov This highly sensitive and selective technique is routinely used for pharmacokinetic studies of rifamycin antibiotics. nih.govnih.gov

A typical LC-MS/MS method involves a reversed-phase chromatography column (e.g., C18) to separate the analyte from other components. nih.govnih.gov The separation is often achieved using a gradient elution with a mobile phase consisting of an aqueous solution (often with an additive like formic acid or ammonium acetate) and an organic solvent like acetonitrile. researchgate.net

Following chromatographic separation, the compound is ionized (typically using ESI in positive mode) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. frontiersin.org This mode involves selecting a specific precursor ion (corresponding to the molecular ion of the analyte) and monitoring for a specific product ion generated by collision-induced dissociation. This process provides exceptional selectivity and allows for accurate quantification, even at very low concentrations. frontiersin.orgnih.gov

Table 2: Representative LC-MS/MS Parameters for Rifamycin Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Chromatography | Reversed-phase (e.g., C18 column) | nih.govnih.gov |

| Mobile Phase | Acetonitrile and water with additives (e.g., formic acid, ammonium acetate) | researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), positive mode | frontiersin.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | frontiersin.org |

| Application | Quantification in biological matrices (plasma, urine) | mdpi.comnih.gov |

Biochemical Assays for Enzyme Inhibition and Binding Kinetics

The antibacterial effect of Rifampicin is a direct result of its high-affinity binding to and inhibition of bacterial RNAP. nih.gov Elucidating the specifics of this interaction is fundamental to understanding its potency and is achieved through various biochemical and biophysical assays.

Rifampicin binds to the β-subunit of the RNAP, encoded by the rpoB gene, in a well-defined pocket situated deep within the DNA/RNA channel. researchgate.netnih.gov This binding site is located over 12 Å away from the enzyme's active site. nih.gov The inhibitory mechanism is not a competitive blocking of the active site but rather a steric obstruction. Rifampicin physically blocks the path of the elongating RNA transcript, preventing it from extending beyond a length of two to three nucleotides. nih.govnih.gov This effectively halts the transition from transcription initiation to the elongation phase, blocking RNA synthesis. nih.govresearchgate.net

Several assay types are used to quantify this inhibition and the binding kinetics:

Enzyme Activity Assays: Steady-state kinetic assays are employed to measure the rate of RNA synthesis in the presence and absence of the inhibitor. These assays monitor the incorporation of radiolabeled nucleotide triphosphates into RNA transcripts. By measuring the reduction in RNA production at various Rifampicin concentrations, key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) can be determined. nih.gov

Binding Affinity Assays: The strength of the Rifampicin-RNAP interaction is a key determinant of its efficacy. Fluorimetric titration is a powerful technique used to measure the binding constant. This method leverages the intrinsic fluorescence of tryptophan residues within the RNAP enzyme. Upon Rifampicin binding, this fluorescence is quenched. By monitoring the decrease in fluorescence as the drug concentration increases, the stoichiometry and dissociation constant (Kd) of the complex can be calculated. nycu.edu.tw These studies reveal a very high affinity, with a Kd value of ≤ 3 × 10⁻⁹ M for the Escherichia coli RNAP, indicating a stable and tight-binding complex. nycu.edu.tw

Stopped-Flow Kinetics: To understand the dynamics of the binding event, stopped-flow studies are utilized. These experiments reveal that the interaction is a multi-step process, beginning with a rapid initial binding event followed by a slower isomerization of the enzyme-drug complex. nycu.edu.tw This conformational change is believed to be crucial for the complete inactivation of the enzyme. nycu.edu.tw

Genetic Engineering and Directed Evolution for Resistance Studies

The clinical utility of Rifampicin is threatened by the emergence of bacterial resistance. The vast majority of high-level resistance is conferred by specific point mutations in the rpoB gene, which alter the drug's binding site on the RNAP β-subunit. nih.govnih.govasm.org Genetic engineering and directed evolution are indispensable tools for studying these resistance mechanisms.

Site-Directed Mutagenesis: This genetic engineering technique is used to precisely recreate clinically observed mutations in the rpoB gene of a laboratory model organism, such as E. coli. nih.gov For instance, mutations corresponding to the most common resistance-conferring changes in Mycobacterium tuberculosis (e.g., at codons 451, 456, and 441) or Staphylococcus aureus can be introduced. nih.govmdpi.comfrontiersin.org The mutant RNAP can then be expressed, purified, and analyzed using the biochemical assays described above to quantify the reduction in Rifampicin binding affinity and its effect on enzyme inhibition. frontiersin.org This approach provides a direct link between a specific genotype (rpoB mutation) and the resistance phenotype.

Structural Analysis of Mutant Enzymes: X-ray crystallography of these genetically engineered mutant RNAP enzymes, both with and without bound Rifampicin, reveals the structural basis of resistance. For example, some mutations, like H526Y (E. coli numbering), cause significant steric hindrance that prevents the drug from binding effectively. asm.org Other mutations may not cause major structural changes but instead alter the electrostatic environment of the binding pocket, reducing the affinity for the drug. asm.org

Directed Evolution: This methodology involves exposing large bacterial populations to increasing concentrations of Rifampicin in a controlled laboratory setting. This process selects for spontaneous mutants that can survive the antibiotic pressure. By sequencing the rpoB gene of these resistant isolates, researchers can identify the full spectrum of mutations that confer resistance. frontiersin.org This approach not only confirms known resistance mutations but can also uncover novel ones, providing insights into the evolutionary pathways bacteria may take to evade the drug's action. These studies often reveal that rpoB mutations can have pleiotropic effects, impacting bacterial fitness, stress response, and virulence. frontiersin.orgnih.gov

In Vitro Microbiological Susceptibility Testing and Time-Kill Studies

To evaluate the antimicrobial activity of Rifampicin against specific pathogens, standardized in vitro microbiological assays are essential. These tests determine the concentrations required to inhibit or kill bacteria and characterize the dynamics of this activity over time.

Methodologies for these assessments are often based on protocols established by bodies such as the Clinical and Laboratory Standards Institute (CLSI). qlaboratories.com The primary methods include determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), complemented by time-kill kinetic assays. qlaboratories.comnelsonlabs.com

Time-kill curve analysis provides a dynamic view of the antibiotic's effect. acs.org In these assays, a standardized bacterial inoculum is exposed to various multiples of the MIC of Rifampicin, and the number of viable bacteria (Colony Forming Units, CFU/mL) is quantified at multiple time points. acs.orgnih.gov The resulting curves illustrate the rate and extent of bacterial killing. This analysis helps to characterize the pharmacodynamic properties of the drug. For Rifampicin, studies have shown that the microbial kill rate is linked to the Area Under the Concentration-Time Curve to MIC ratio (AUC/MIC), while the suppression of resistance is more closely associated with the maximum concentration to MIC ratio (Cmax/MIC). asm.orgoup.com

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. nelsonlabs.comresearchgate.net The MBC is the lowest concentration required to kill 99.9% of the initial bacterial inoculum. qlaboratories.com

These values are typically determined using broth microdilution methods. nih.gov In this procedure, serial twofold dilutions of Rifampicin are prepared in microtiter plates containing a suitable growth medium. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the wells are visually inspected for turbidity to determine the MIC. nelsonlabs.com To determine the MBC, aliquots from the wells showing no visible growth are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration from which no bacterial growth occurs on the subculture plates. qlaboratories.comnelsonlabs.com

The table below presents typical MIC values for Rifampicin against susceptible strains of clinically relevant bacteria.

| Organism | Strain | MIC (µg/mL) |

| Mycobacterium tuberculosis | H37Rv (ATCC 27294) | 0.03 - 0.25 |

| Staphylococcus aureus | ATCC 29213 | 0.008 - 0.015 |

| Escherichia coli | Wild-Type | ~16 |

| Bacillus subtilis | ATCC 6633 | ~0.06 |

Data compiled from multiple sources. asm.orgresearchgate.netoup.com

A crucial aspect of antibiotic research is evaluating efficacy against challenging bacterial populations, such as drug-resistant mutants and biofilms.

Activity Against Resistant Strains: The MIC of Rifampicin increases dramatically in strains harboring rpoB mutations. For S. aureus, MICs can rise from as low as 0.008 µg/mL in susceptible strains to over 64 µg/mL in resistant mutants. nih.gov Similarly, for M. tuberculosis, mutations in the Rifampicin Resistance-Determining Region (RRDR) of rpoB are associated with high-level resistance. asm.orgmdpi.com Susceptibility testing against a panel of genetically characterized resistant strains is essential for evaluating novel rifamycin derivatives that may overcome this resistance. nih.gov

Activity Against Biofilms: Bacteria growing in biofilms—structured communities encased in a self-produced polymeric matrix—are notoriously tolerant to antibiotics. scielo.brfrontiersin.org Rifampicin is noted for its ability to penetrate biofilms, making it a key agent for treating implant-associated infections. scielo.brnih.gov However, the concentration required to kill bacteria within a biofilm is substantially higher than for planktonic (free-floating) cells. This is quantified by the Minimum Biofilm Eradication Concentration (MBEC), the concentration needed to eradicate a mature biofilm. frontiersin.orgnih.gov For S. aureus, the MBEC of Rifampicin can be thousands of times higher than its MIC. scielo.br Because monotherapy against biofilms can lead to the rapid selection of resistant mutants, Rifampicin is typically used in combination with other antibiotics to enhance efficacy and prevent resistance. nih.govfrontiersin.org

The following table summarizes the activity of Rifampicin against resistant and biofilm-forming staphylococci.

| Bacterial Strain / Condition | MIC (µg/mL) | MBEC (µg/mL) | Fold Increase (MBEC/MIC) |

| Rifampicin-Susceptible S. aureus (Planktonic) | 0.008 - 4 | N/A | N/A |

| Rifampicin-Resistant S. aureus (rpoB mutant) | 64 - >512 | N/A | N/A |

| Methicillin-Resistant S. aureus (MRSA) Biofilm | 0.06 - 32 | 64 - >32,000 | 64 - 32,000 |

| Staphylococcus epidermidis Biofilm | ~0.03 | 16 - 32 | ~500 - 1000 |

Data compiled from multiple sources. nih.govscielo.brnih.govmdpi.com

Preclinical and Translational Research on Rifamycin, 3 1 Piperidinylimino Methyl Analogs

Assessment of Antimicrobial Spectrum against Diverse Bacterial Pathogens

The antimicrobial activity of rifamycin (B1679328) analogs is largely dictated by their ability to inhibit bacterial DNA-dependent RNA polymerase. rcsb.org Modifications to the 3-position of the rifamycin structure can significantly influence this activity, potentially enhancing potency and broadening the spectrum of activity.

Activity against Gram-Positive and Gram-Negative Bacteria

Rifamycin derivatives have demonstrated a broad spectrum of activity, though they are generally more potent against Gram-positive bacteria. jst.go.jp The parent compound, rifampicin (B610482), is active against a wide range of Gram-positive cocci. researchgate.net Research into novel 3-position substituted rifamycin SV derivatives has aimed to expand upon this activity. For instance, a series of semisynthetic rifamycin derivatives with modifications at the 3 and/or 4 positions have shown in vitro antibacterial activities comparable to that of rifampicin.

While generally less active against Gram-negative bacteria due to permeability issues, certain rifamycin analogs have shown promise. Rifampicin itself has activity against specific Gram-negative organisms like Neisseria meningitidis, Neisseria gonorrhoeae, and Haemophilus influenzae. researchgate.net

Table 1: In Vitro Activity of a 3-Position Modified Rifamycin Analog (T9) Compared to Rifampicin (RIF)

| Organism | Analog | MIC90 (µg/mL) |

| Mycobacterium tuberculosis (RIF-susceptible) | T9 | ≤ 0.25 |

| RIF | ≤ 0.5 | |

| Mycobacterium avium complex (MAC) | T9 | ≤ 0.125 |

| RIF | ≤ 2.0 |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data derived from a study on 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9). nih.gov

Efficacy against Mycobacterial Species and Non-Tuberculous Mycobacteria (NTM)

The treatment of mycobacterial infections, including tuberculosis (TB) caused by Mycobacterium tuberculosis, is a primary application for rifamycins (B7979662). researchgate.net Novel derivatives are often evaluated for their potential to overcome resistance and improve treatment outcomes. A new rifampin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9), demonstrated significantly lower radiometric MICs for M. tuberculosis than rifampicin. nih.gov Notably, T9 also exhibited lower MICs against some rifampicin-resistant strains of M. tuberculosis. nih.gov

The activity of these analogs extends to non-tuberculous mycobacteria (NTM), which are often intrinsically resistant to many antibiotics. T9 showed superior activity against Mycobacterium avium complex (MAC) strains compared to rifampicin. nih.gov Furthermore, derivatives of rifamycin P have been found to be more active than the parent compound against MAC and other slowly and rapidly growing NTM. nih.gov

Investigation of Host-Pathogen Interactions and Intracellular Activity

A critical aspect of treating infections caused by intracellular pathogens like Mycobacterium tuberculosis is the ability of an antibiotic to penetrate host cells and exert its effect within that environment. Rifamycins are known for their ability to penetrate host cells. google.com

Preclinical studies on novel analogs often assess this intracellular activity. The derivative T9, for example, demonstrated high in vitro bactericidal and intracellular activities that were significantly superior to those of rifampicin against both M. tuberculosis and MAC strains. nih.gov This suggests that the modification at the 3-position does not impede, and may even enhance, the ability of the compound to act on bacteria residing within host cells.

Research into Reduced Induction of Host Drug-Metabolizing Enzymes (e.g., Cytochrome P450)

A significant limitation of some rifamycins, particularly rifampicin, is their potent induction of cytochrome P450 (CYP) enzymes in the liver. wikipedia.org This induction can lead to numerous drug-drug interactions, complicating treatment regimens for patients on other medications. Research into new rifamycin analogs often includes an assessment of their potential to induce these enzymes. The goal is to develop compounds with a reduced impact on host drug metabolism. While specific data for Rifamycin, 3-((1-piperidinylimino)methyl)- is not available, the evaluation of CYP induction is a standard part of the preclinical development of new rifamycin derivatives.

Development of Preclinical Models for Efficacy Evaluation

The in vivo efficacy of new antibiotic candidates is a crucial step in their development. For antimycobacterial agents, mouse models of infection are commonly used. For instance, the in vivo activity of T9 against M. tuberculosis H37Rv was evaluated in C57BL/6 mice, where it showed excellent activity in both the lungs and spleens, superior to that of rifampicin. nih.gov These preclinical models are essential for determining the therapeutic potential of new rifamycin analogs before they can be considered for human trials.

Strategies for Combating Poly-Drug Resistance in Bacterial Populations

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis is a major global health concern. A key strategy in combating this is the development of new drugs that are active against these resistant strains. Modifications at the 3-position of the rifamycin core have been explored as a means to overcome resistance.

The primary mechanism of resistance to rifampicin is mutations in the bacterial RNA polymerase beta subunit (rpoB). nih.gov Some novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives have exhibited activity against rifampicin-resistant M. tuberculosis strains with specific rpoB mutations. These findings suggest that altering the C3 substituent can lead to rifamycin analogs that can overcome existing resistance mechanisms, offering a potential pathway for the development of new treatments for drug-resistant infections.

Potential for Novel Therapeutic Applications Beyond Primary Antimicrobial Use (e.g., non-RNAP related biological effects)

While the primary mechanism of action for rifamycin antibiotics is the inhibition of bacterial DNA-dependent RNA polymerase, a growing body of preclinical and translational research has unveiled a spectrum of biological activities for rifamycin analogs that are independent of this target. These non-RNAP related effects suggest the potential for novel therapeutic applications beyond their established antimicrobial use. Investigations have particularly focused on their anti-inflammatory, immunomodulatory, anticancer, and antiviral properties.

Anti-inflammatory and Immunomodulatory Activities

Several rifamycin derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects. Notably, Rifamycin SV and its derivative Rifaximin have been shown to be effective in experimental models of gut inflammation. nih.govresearchgate.net Their efficacy in these models is attributed, at least in part, to non-bactericidal activities. nih.govresearchgate.net

In vitro studies have elucidated the mechanisms behind these effects. Both Rifamycin SV and Rifaximin inhibit the synthesis of cytokines and chemokines in lipopolysaccharide-activated THP-1 monocytes and macrophages. nih.govresearchgate.net Furthermore, Rifamycin SV has been shown to exert anti-inflammatory effects in HT-29 colonic epithelial cells and to downregulate the secretion of inflammatory cytokines from human CD4+ T-cells. nih.gov These compounds have been observed to inhibit the secretion of several key inflammatory cytokines, including Interleukin-2 (IL-2), IL-6, IL-8, IL-17A, Interferon-gamma (IFNγ), and Tumor Necrosis Factor-alpha (TNFα). infectiologyjournal.com The anti-inflammatory properties of Rifamycin SV are linked to its ability to activate the Pregnane X Receptor (PXR) and inhibit the transcriptional activity of NF-κB. infectiologyjournal.com

Rifampicin has also been reported to possess immunomodulatory properties. researchgate.net It has been shown to down-regulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β in various cell types. researchgate.net

| Rifamycin Analog | Cell/Model System | Observed Non-RNAP Biological Effect | Key Findings |

|---|---|---|---|

| Rifamycin SV | THP-1 monocytes and macrophages, HT-29 colonic epithelial cells, human CD4+ T-cells | Anti-inflammatory, Immunomodulatory | Inhibition of cytokine and chemokine synthesis (IL-2, IL-6, IL-8, IL-17A, IFNγ, TNFα). nih.govinfectiologyjournal.com |

| Rifaximin | THP-1 monocytes and macrophages | Anti-inflammatory | Inhibition of cytokine and chemokine synthesis. nih.govresearchgate.net |

| Rifampicin | Murine macrophages, human monocytes | Immunomodulatory | Down-regulation of pro-inflammatory cytokines (TNF-α, IL-1β). researchgate.net |

Anticancer Potential

Emerging research has highlighted the potential of rifamycin analogs, particularly Rifampicin, in cancer therapy through mechanisms unrelated to their antimicrobial activity. The primary non-RNAP related anticancer effect observed is the inhibition of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. researchgate.netresearchgate.net

Studies have shown that Rifampicin can downregulate the expression of genes associated with angiogenesis and mitogenesis in endothelial cells. researchgate.netresearchgate.net This anti-angiogenic effect has been observed in various experimental models. For instance, oral administration of Rifampicin has been shown to inhibit neovascularization induced by human sarcoma implanted in mice. researchgate.net Furthermore, in patients with both pulmonary tuberculosis and hepatocellular carcinoma, Rifampicin treatment was associated with a significant decrease in tumor progression and levels of cancer biomarkers, suggesting a potent inhibitory effect on neovascularization in humans. researchgate.netresearchgate.net

| Rifamycin Analog | Cancer Model/System | Observed Non-RNAP Biological Effect | Key Findings |

|---|---|---|---|

| Rifampicin | Cultured endothelial cells, human sarcoma in mice, patients with hepatocellular carcinoma | Anti-angiogenic, Anti-tumor | Downregulation of angiogenesis- and mitogenesis-related genes; inhibition of neovascularization; decreased tumor progression. researchgate.netresearchgate.net |

Antiviral Activity

Certain rifamycin derivatives have demonstrated antiviral activity, notably against poxviruses. This activity is dependent on the specific chemical structure of the analog, particularly the substitutions on the piperazinyliminomethyl side chain at the 3-position of the rifamycin core. asm.orgnih.gov This is of particular relevance to Rifamycin, 3-((1-piperidinylimino)methyl)-, which shares a similar structural feature.

Research on various rifamycin derivatives has shown that modifications to this side chain can significantly modulate their anti-poxviral activity. For example, derivatives with H, ethyl, or propyl groups at the 4-position of the piperazinyliminomethyl side chain were found to be less active than Rifampin, which has a methyl group at this position. asm.org Conversely, a derivative with an amino group at the 4-position exhibited enhanced anti-poxviral activity. nih.gov The antiviral action was determined to be a specific interruption of virus morphogenesis. asm.org

| Rifamycin Analog | Virus | Observed Non-RNAP Biological Effect | Key Findings |

|---|---|---|---|

| Rifamycin derivatives with modified piperazinyliminomethyl side chain | Vaccinia virus (a poxvirus) | Antiviral | Inhibition of plaque formation and virus yield; specific interruption of virus morphogenesis. Activity is dependent on the substituent at the 4-position of the piperazine ring. asm.orgnih.gov |

Q & A

Q. What are the critical structural features of 3-((1-piperidinylimino)methyl) rifamycin derivatives that determine their antimicrobial activity?

Methodological Answer: The antimicrobial activity of rifamycin derivatives is influenced by substitutions at the C3 position. For example, introducing a piperazinyl or piperidinyl iminomethyl group enhances binding to bacterial RNA polymerase. Structure-activity relationship (SAR) studies indicate that bulkier substituents at C3 reduce steric hindrance, improving interaction with the enzyme's β-subunit. Comparative analyses of derivatives like rifampicin (3-(4-methylpiperazinyliminomethyl)) show that electron-donating groups on the piperidine/piperazine ring enhance stability and bioavailability .

Q. How is 3-((1-piperidinylimino)methyl) rifamycin SV synthesized, and what are the key production challenges?

Methodological Answer: Synthesis involves genetic engineering of Amycolatopsis mediterranei to modify the rifamycin polyketide synthase (PKS) pathway. Post-PKS modifications, such as hydroxylation and dehydrogenation, are critical for forming the naphthoquinone core. Recombinant DNA techniques can introduce mutations (e.g., ΔrifF or ΔrifR mutants) to alter post-modification steps, but challenges include maintaining genetic stability in engineered strains and optimizing fermentation conditions for yield scalability .

Q. What standardized assays are used to evaluate the antibacterial efficacy of this compound?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC): Determined via broth microdilution against Mycobacterium tuberculosis and other pathogens.

- RNA Polymerase Inhibition Assays: Measure IC50 values using purified bacterial RNA polymerase.

- Time-Kill Curves: Assess bactericidal activity over 24–72 hours.

These assays should be validated with clinical isolates to account for resistance mechanisms like rpoB mutations .

Advanced Research Questions

Q. How can bio-computational modeling resolve discrepancies in RNA polymerase inhibition data between bacterial species?

Methodological Answer: Molecular dynamics (MD) simulations and docking studies can identify variations in RNA polymerase binding pockets across species. For instance, Gram-negative bacteria may exhibit reduced susceptibility due to differences in the β-subunit’s hydrophobic cavity. Advanced modeling can guide structural modifications (e.g., removing the C7 methyl group to reduce steric hindrance) to optimize binding across diverse targets .

Q. What experimental strategies address contradictions in toxicity profiles between in vitro and in vivo models?

Methodological Answer:

- In Vitro Hepatotoxicity Screening: Use primary hepatocyte cultures to assess cytochrome P450 induction.

- In Vivo Toxicokinetics: Monitor plasma concentrations and organ-specific toxicity in rodent models.

Discrepancies often arise from metabolic differences; coupling these approaches with metabolomics can clarify mechanisms. For example, rifamycin derivatives with high lipophilicity may accumulate in liver tissues, necessitating formulation adjustments .

Q. How can genetic engineering overcome resistance mechanisms in multidrug-resistant tuberculosis (MDR-TB) strains?

Methodological Answer:

- Targeted Mutagenesis: Introduce mutations in rpoB (e.g., S531L) to restore binding affinity.

- Combinatorial Biosynthesis: Co-express rifamycin PKS with heterologous tailoring enzymes to generate analogs with novel modifications (e.g., C34 hydroxylation).

- Rescue Assays: Test engineered analogs against MDR-TB clinical isolates to validate efficacy .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the compound’s stability under varying pH conditions?

Methodological Answer:

- Accelerated Stability Studies: Conduct HPLC-based assays at pH 1–9 to identify degradation products.

- Circular Dichroism (CD) Spectroscopy: Monitor conformational changes in acidic/alkaline environments.

For example, rifamycin SV derivatives show pH-dependent isomerization, which can be mitigated by stabilizing the naphthoquinone chromophore with electron-withdrawing groups .

Q. What methodologies optimize the yield of novel rifamycin analogs during scale-up biosynthesis?

Methodological Answer:

- Fed-Batch Fermentation: Adjust carbon/nitrogen ratios to prolong the production phase in Amycolatopsis cultures.

- Immobilized Enzyme Systems: Use RifP450 (CYP154C1) for targeted hydroxylation in vitro.

- Metabolic Flux Analysis: Identify bottlenecks in the polyketide pathway for targeted gene overexpression .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.